molecular formula C17H20N4O2 B6800941 N-(5-methyl-1-phenylpyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

N-(5-methyl-1-phenylpyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B6800941
M. Wt: 312.37 g/mol
InChI Key: KAMYHTTUHDKYRT-UHFFFAOYSA-N
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Description

N-(5-methyl-1-phenylpyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound featuring a unique bicyclic structure. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their significant bioactive properties.

Properties

IUPAC Name

N-(5-methyl-1-phenylpyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12-16(9-18-21(12)13-5-3-2-4-6-13)19-17(22)20-14-7-8-15(20)11-23-10-14/h2-6,9,14-15H,7-8,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMYHTTUHDKYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)NC(=O)N3C4CCC3COC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1-phenylpyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular carbocationic cyclization of 1-[2-hydroxy-2-(4-R-phenyl)ethyl]-1,2,3,6-tetrahydropyridines in a trifluoromethanesulfonic acid medium . This method allows for the formation of the bicyclic core with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity. The process may also involve the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1-phenylpyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can result in a wide variety of products, depending on the nucleophile used .

Scientific Research Applications

N-(5-methyl-1-phenylpyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-1-phenylpyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrogen-containing heterocycles, such as:

  • 2-azabicyclo[3.3.0]octane
  • 1-azabicyclo[3.2.1]octane derivatives
  • Hexahydroazepinylbenzamides

Uniqueness

N-(5-methyl-1-phenylpyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its specific bicyclic structure and the presence of the pyrazole ring. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and development .

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